

Application Notes and Protocols for the Characterization of Sildenafil Synthesis Intermediates

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Compound of Interest

Compound Name: Sildenafil chlorosulfonyl

Cat. No.: B019030

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Introduction

Sildenafil, the active pharmaceutical ingredient in Viagra®, is a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5). Its synthesis involves a multi-step process with several key intermediates. The purity and structural integrity of these intermediates are critical to ensure the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and protocols for the characterization of key sildenafil synthesis intermediates using various analytical techniques.

Key Intermediates in Sildenafil Synthesis

A common synthetic route for sildenafil involves the following key intermediates, which are the focus of these characterization protocols:

- Intermediate I: 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
- Intermediate II: 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

The characterization of these intermediates is crucial for process control and to ensure they meet the required specifications before proceeding to the next synthetic step.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of sildenafil intermediates and quantifying any related impurities. A reverse-phase HPLC method is typically employed.

Experimental Protocol

Instrumentation:

- HPLC system with a UV or Photodiode Array (PDA) detector.
- Data acquisition and processing software.

Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size.
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B) can be used.^[1] Another option is an isocratic mobile phase of acetonitrile and phosphate buffer.^[2]
- Flow Rate: 1.0 mL/min.^[3]
- Injection Volume: 20 μ L.^[1]
- Detector Wavelength: 230 nm or 290 nm.^{[2][3]}
- Column Temperature: Ambient or controlled at 30 °C.

Sample Preparation:

- Accurately weigh approximately 10 mg of the intermediate standard or sample.
- Dissolve in a suitable diluent (e.g., a mixture of the mobile phase components) to a concentration of 0.25 mg/mL.^[3]
- Filter the solution through a 0.45 μ m syringe filter before injection.

Data Presentation

Parameter	Intermediate I	Intermediate II
Expected Retention Time (min)	~ 8-10	~ 12-15
Purity Specification (%)	≥ 99.0%	≥ 98.5%
Known Impurities	Starting materials, side-reaction products	Residual Intermediate I, hydrolysis products

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is used to confirm the molecular weight of the intermediates and to help identify any unknown impurities by analyzing their fragmentation patterns. Electrospray ionization (ESI) is a common ionization technique for these compounds.

Experimental Protocol

Instrumentation:

- Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with a quadrupole or ion trap mass analyzer.

MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Capillary Voltage: 3.0 kV.[\[1\]](#)
- Cone Voltage: 25 V.[\[1\]](#)
- Source Temperature: 100 °C.[\[1\]](#)
- Desolvation Temperature: 350 °C.[\[1\]](#)
- Desolvation Gas Flow: 450 L/h.[\[1\]](#)

Sample Preparation:

- Samples are typically introduced via an LC system, following a similar protocol to the HPLC method described above, to separate the intermediate from other components before it enters the mass spectrometer.

Data Presentation

Intermediate	Chemical Formula	Expected [M+H] ⁺ (m/z)
Intermediate I	C ₁₇ H ₂₀ N ₄ O ₂	313.16
Intermediate II	C ₁₇ H ₁₉ ClN ₄ O ₄ S	411.08

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of sildenafil intermediates.

Experimental Protocol

Instrumentation:

- NMR spectrometer (e.g., 300 MHz or 500 MHz).

NMR Conditions:

- Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[\[1\]](#)[\[4\]](#)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) as needed for complex assignments.

Sample Preparation:

- Dissolve 5-10 mg of the intermediate in approximately 0.6 mL of the chosen deuterated solvent.

- Transfer the solution to a 5 mm NMR tube.

Data Presentation

Intermediate I: Expected ^1H NMR Chemical Shifts (δ , ppm) in CDCl_3

Protons	Chemical Shift (ppm)
Aromatic protons	7.0 - 8.0
O-CH ₂ (ethoxy)	~ 4.1 (quartet)
N-CH ₃ (pyrazole)	~ 4.0 (singlet)
N-CH ₂ (propyl)	~ 2.8 (triplet)
CH ₂ (propyl)	~ 1.8 (sextet)
CH ₃ (propyl)	~ 1.0 (triplet)

| CH₃ (ethoxy) | ~ 1.4 (triplet) |

Intermediate II: Expected ^1H NMR Chemical Shifts (δ , ppm) in CDCl_3 Similar to Intermediate I, but with downfield shifts for the aromatic protons on the phenyl ring due to the electron-withdrawing sulfonyl chloride group.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups in the intermediates.

Experimental Protocol

Instrumentation:

- FTIR spectrometer.

Sample Preparation:

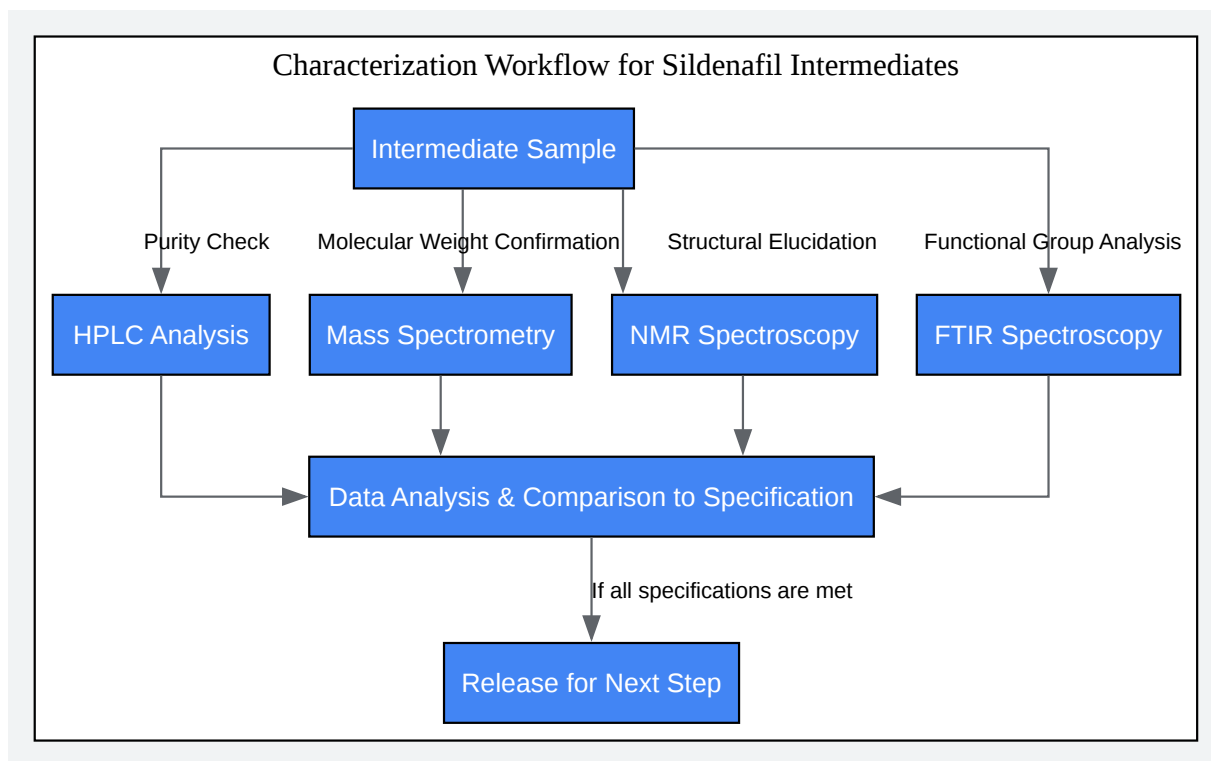
- KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Data Presentation

Functional Group	Characteristic Absorption (cm^{-1})	Expected in Intermediate I	Expected in Intermediate II
N-H stretch	3300 - 3500	Yes	Yes
C-H stretch (aromatic)	3000 - 3100	Yes	Yes
C-H stretch (aliphatic)	2850 - 3000	Yes	Yes
C=O stretch (amide)	1650 - 1700	Yes	Yes
C=N, C=C stretch	1500 - 1600	Yes	Yes
S=O stretch (sulfonyl chloride)	1370-1390, 1180-1200	No	Yes
C-O stretch (ether)	1200 - 1250	Yes	Yes

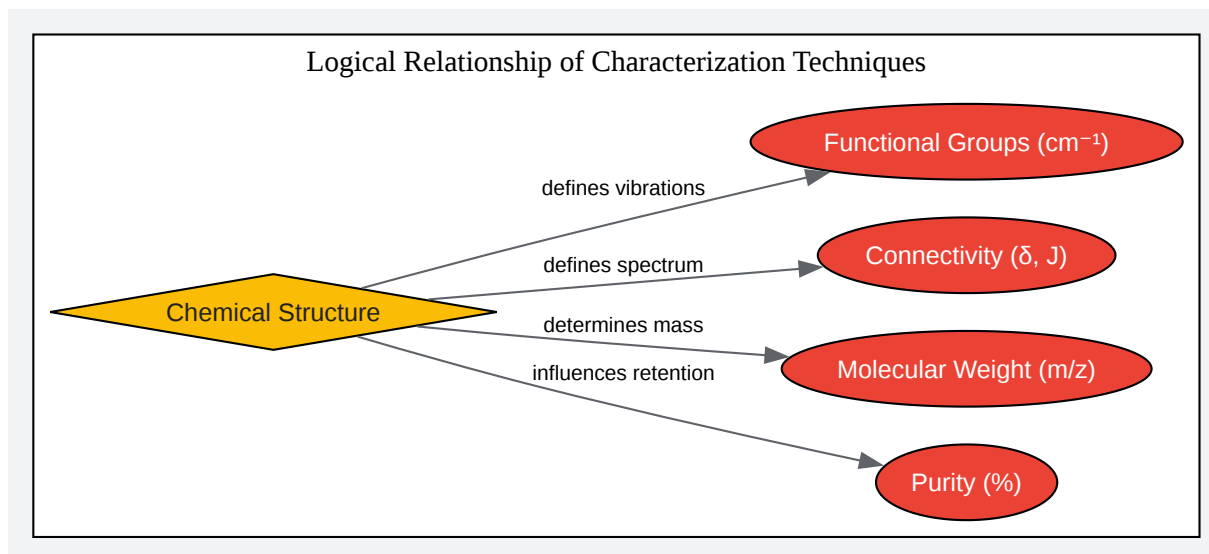
Characteristic peaks for sildenafil and its precursors include a strong intensity band around 1703 cm^{-1} due to the -C=O vibration.^[5] Other notable bands are the N-H stretching at 3300 cm^{-1} and the asymmetrical stretch of S=O .^[5]

Diagrams



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Caption: General workflow for the characterization of sildenafil intermediates.



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Caption: Complementary nature of analytical techniques for structural confirmation.

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